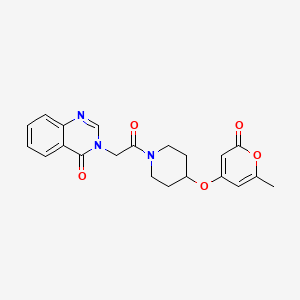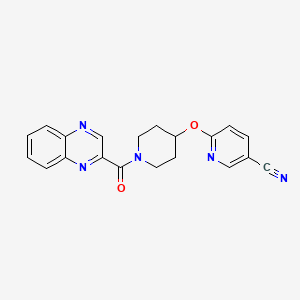
4-(3-Bromophenyl)-2-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-2-chloroquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable compound in various chemical and pharmaceutical applications.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related studies that these types of compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various cellular components negatively, particularly under conditions of oxidative stress .
Result of Action
Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities .
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with cellular signaling pathways, influencing gene expression, or altering cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, or causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound could change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is plausible that the effects of this compound could vary with dosage, with potential threshold effects or toxic effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-chloroquinazoline typically involves the reaction of 3-bromoaniline with 2-chlorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the quinazoline ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromophenyl)-2-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-2-chloroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Bromophenyl)-2-chloroquinoline: Similar structure but with a quinoline ring instead of a quinazoline ring.
4-(3-Bromophenyl)-2-chloropyrimidine: Contains a pyrimidine ring instead of a quinazoline ring.
4-(3-Bromophenyl)-2-chlorobenzene: Lacks the fused heterocyclic ring system.
Uniqueness
4-(3-Bromophenyl)-2-chloroquinazoline is unique due to its specific combination of bromine and chlorine atoms on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-2-chloroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)17-14(16)18-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANEHKQLKCVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde](/img/structure/B2777019.png)
![4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2777020.png)


![4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine](/img/structure/B2777026.png)
![3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2777028.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2777030.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)

![8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2777037.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2777038.png)
